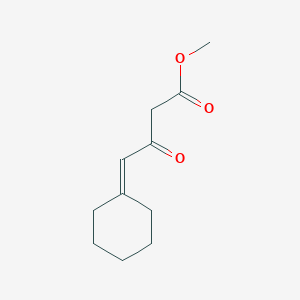

Methyl 4-cyclohexylidene-3-oxobutanoate

Description

Properties

CAS No. |

88466-46-0 |

|---|---|

Molecular Formula |

C11H16O3 |

Molecular Weight |

196.24 g/mol |

IUPAC Name |

methyl 4-cyclohexylidene-3-oxobutanoate |

InChI |

InChI=1S/C11H16O3/c1-14-11(13)8-10(12)7-9-5-3-2-4-6-9/h7H,2-6,8H2,1H3 |

InChI Key |

WRMKLFKZPUSCQG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(=O)C=C1CCCCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cycloalkane-Based Esters

- Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride (): Structural Differences: Features a cyclobutane ring instead of cyclohexylidene, with an additional methylamino substituent. Synthesis: Prepared via acid-catalyzed reactions in ethyl acetate, yielding 80% efficiency .

- Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride (): Ring Size Impact: The cyclopentane ring offers intermediate steric bulk between cyclobutane and cyclohexylidene derivatives. NMR data (δ 2.56–2.31 ppm for m protons) suggests distinct electronic environments influenced by ring size .

3-Oxobutanoate Derivatives

- Methyl 2-benzoylamino-3-oxobutanoate (): Functional Group Variation: Replaces the cyclohexylidene group with a benzoylamino substituent. Reactivity: Undergoes condensation with aryl amines under reflux with p-toluenesulfonic acid (PTSA), forming enamino esters. The absence of a cyclohexylidene group likely reduces steric hindrance, facilitating faster reaction kinetics .

Aromatic Esters

- Methyl salicylate (): Volatility: Classified as a volatile organic compound (VOC) with a boiling point of ~222°C. In contrast, the cyclohexylidene group in the target compound likely reduces volatility due to increased molecular weight and hydrophobicity . Applications: Widely used in flavoring agents, whereas Methyl 4-cyclohexylidene-3-oxobutanoate may find niche roles in polymer or pharmaceutical synthesis due to its rigid structure.

Physicochemical Properties (Inferred from Analogs)

Q & A

Q. What are the most reliable synthetic routes for Methyl 4-cyclohexylidene-3-oxobutanoate, and how can reaction conditions be optimized?

The compound is typically synthesized via enolate alkylation , where a strong base (e.g., LDA or NaH) deprotonates the β-ketoester to generate an enolate, which reacts with a cyclohexylidene-containing alkylating agent. Key parameters include:

- Base selection : Strong, non-nucleophilic bases minimize side reactions like ester hydrolysis .

- Solvent choice : Non-polar solvents (e.g., toluene) enhance enolate stability and reactant solubility .

- Temperature control : Reactions at 0–60°C balance yield and selectivity; higher temperatures risk decomposition .

- Purification : Column chromatography (silica gel, hexane/EtOAc) isolates the product from byproducts like unreacted starting materials .

Q. How can structural and spectroscopic characterization validate the identity of this compound?

- NMR :

- ¹H NMR : Peaks at δ 3.6–3.8 ppm (ester methyl group) and δ 5.2–5.5 ppm (cyclohexylidene protons).

- ¹³C NMR : Signals at δ 170–175 ppm (carbonyl carbons) and δ 110–120 ppm (sp² carbons in cyclohexylidene) .

- IR : Strong absorption at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (β-keto carbonyl) .

- X-ray crystallography : Resolves cyclohexylidene geometry and confirms stereochemistry .

Q. What are the common reactivity patterns of this compound in organic transformations?

- Nucleophilic addition : The β-keto group reacts with Grignard reagents or hydrides to form tertiary alcohols.

- Cyclization : Intramolecular aldol condensation forms bicyclic structures under basic conditions.

- Oxidation : The cyclohexylidene group can undergo epoxidation or dihydroxylation with ozone or OsO₄ .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data during reactions involving this compound?

- Control experiments : Isolate intermediates (e.g., enolate species) to confirm their role in rate-determining steps .

- Computational modeling : DFT calculations predict transition states and identify competing pathways (e.g., alkylation vs. elimination) .

- In-situ monitoring : Use techniques like FTIR or NMR spectroscopy to track real-time reaction progress and detect side products .

Q. What strategies optimize enantioselective synthesis of this compound derivatives?

- Chiral auxiliaries : Employ Evans oxazolidinones or Oppolzer sultams to direct stereochemistry during alkylation .

- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) with transition metals (e.g., Pd) for enantiocontrol in cross-coupling reactions .

- Kinetic resolution : Enzymatic hydrolysis (e.g., lipases) separates enantiomers based on reaction rates .

Q. How does the cyclohexylidene moiety influence the compound’s biological activity, and how can this be studied?

- Enzyme inhibition assays : Test interactions with hydrolases or oxidoreductases; compare activity to analogs lacking the cyclohexylidene group .

- Molecular docking : Simulate binding to active sites (e.g., cytochrome P450) to identify steric or electronic effects .

- Metabolic stability studies : Use LC-MS to track degradation products in liver microsomes, highlighting structural vulnerabilities .

Q. What computational methods predict the stability and reactivity of this compound in complex systems?

- Molecular dynamics (MD) : Simulate solvent interactions to assess aggregation or solvolysis risks .

- ReaxFF force fields : Model bond cleavage pathways under thermal stress .

- QSPR models : Correlate substituent effects (e.g., electron-withdrawing groups) with reaction yields .

Methodological Considerations

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Keep at 2–8°C in airtight containers under inert gas (N₂ or Ar) to prevent oxidation .

- Solubility : Dissolve in dry THF or DCM for reactions; avoid protic solvents (e.g., MeOH) to prevent ester hydrolysis .

- Safety : Use fume hoods and PPE (gloves, goggles) due to potential acute toxicity (OSHA HCS Category 4) .

Q. What analytical techniques differentiate this compound from its structural analogs?

- HRMS : Exact mass (±2 ppm) confirms molecular formula (e.g., C₁₁H₁₄O₃ vs. C₁₀H₁₂O₃) .

- TLC with staining : Vanillin-H₂SO₄ spray reveals β-ketoesters as purple spots (distinct from simple esters) .

- HPLC-DAD : Retention time and UV spectra (λ ~210 nm for conjugated systems) provide additional specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.